molecular formula C11H21NO2S B6149541 tert-butyl (3R)-3-(sulfanylmethyl)piperidine-1-carboxylate CAS No. 2171232-29-2

tert-butyl (3R)-3-(sulfanylmethyl)piperidine-1-carboxylate

Cat. No.: B6149541
CAS No.: 2171232-29-2
M. Wt: 231.4
InChI Key:
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Description

Tert-butyl (3R)-3-(sulfanylmethyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a sulfanylmethyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-(sulfanylmethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Sulfanylmethyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a sulfanylmethyl group. This can be achieved using reagents such as thiols or disulfides under suitable conditions.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-3-(sulfanylmethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the ester group or to modify the sulfanylmethyl group.

    Substitution: The piperidine ring can undergo substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-esterified piperidine derivatives.

    Substitution: Piperidine derivatives with various functional groups.

Scientific Research Applications

Tert-butyl (3R)-3-(sulfanylmethyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(sulfanylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfanylmethyl group can participate in redox reactions, while the piperidine ring can interact with biological receptors. The tert-butyl ester group may influence the compound’s solubility and stability, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a sulfanylmethyl group.

    tert-Butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate: Contains an aminomethyl group instead of a sulfanylmethyl group.

Uniqueness

Tert-butyl (3R)-3-(sulfanylmethyl)piperidine-1-carboxylate is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

2171232-29-2

Molecular Formula

C11H21NO2S

Molecular Weight

231.4

Purity

95

Origin of Product

United States

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